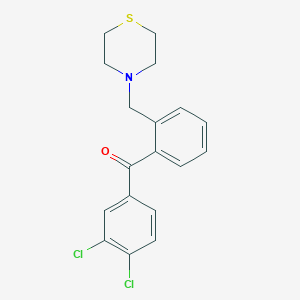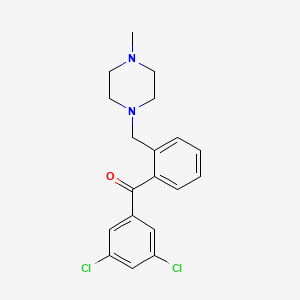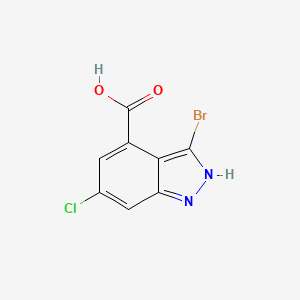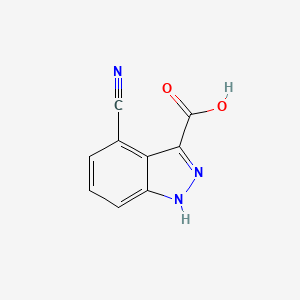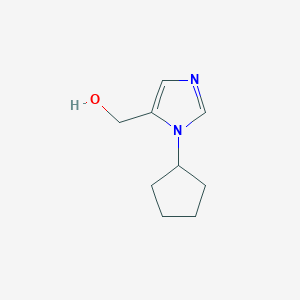
(1-Cyclopentyl-1H-imidazol-5-YL)methanol
Overview
Description
(1-Cyclopentyl-1H-imidazol-5-YL)methanol, also known as CPM, is a type of organic compound that has been used in various scientific research applications. CPM is an imidazole derivative and is composed of a cyclopentyl group and a methoxy group attached to an imidazole ring. It has been used in a wide range of experiments, from biological studies to chemical synthesis.
Scientific Research Applications
Synthesis and Biomimetic Applications : A study by (Gaynor, McIntyre & Creutz, 2023) describes the synthesis of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, through a multi-step process. This compound and its derivatives are potential precursors for the synthesis of biomimetic chelating ligands.
Chemical Synthesis of Imidazole Derivatives : The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives is discussed in a study by (Ohta, Hayakawa, Nishimura & Okamoto, 1987). These derivatives can be converted into carbonyl compounds, indicating their potential in chemical synthesis and applications in organic chemistry.
Catalysis in Synthesis of Imidazoles : A paper by (Samai, Nandi, Singh & Singh, 2009) explores the use of L-Proline as an efficient catalyst for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles, which could be related to the synthesis routes of (1-Cyclopentyl-1H-imidazol-5-YL)methanol.
Utilization in Organic Synthesis : Research by (Sarki et al., 2021) discusses the use of methanol in the N-methylation of amines and transfer hydrogenation of nitroarenes. This could suggest potential applications in organic synthesis involving this compound.
Catalysts for C-N Bond Formation : A study by (Donthireddy, Illam & Rit, 2020) on Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for C-N bond formation could indicate potential applications in catalysis for reactions involving this compound.
Green Organocatalysis : The use of imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for the synthesis of compounds under solvent-free conditions is discussed in research by (Nazari et al., 2014). This could be relevant for eco-friendly synthesis methods involving this compound.
Properties
IUPAC Name |
(3-cyclopentylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-6-9-5-10-7-11(9)8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKCWPPYXOHBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650281 | |
| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-86-7 | |
| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


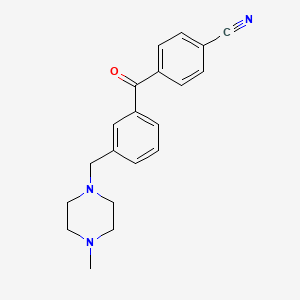
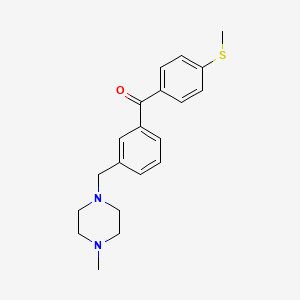
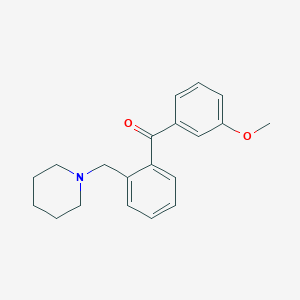
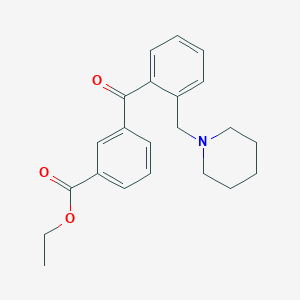


![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
